molecular formula C9H11BrO2 B174911 2-(4-Bromophenyl)propane-1,3-diol CAS No. 149506-34-3

2-(4-Bromophenyl)propane-1,3-diol

Cat. No. B174911
M. Wt: 231.09 g/mol
InChI Key: ZOOKQEIWOHSNOH-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)propane-1,3-diol” is a chemical compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)propane-1,3-diol” consists of a propane-1,3-diol backbone with a bromophenyl group attached at the 2-position .

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

2-(4-Bromophenyl)propane-1,3-diol, being structurally related to 1,3-Propanediol, shares relevance in biotechnological applications. The recovery and purification methods for diols like 1,3-propanediol, which involve techniques such as evaporation, distillation, and membrane filtration, are critical due to their significant cost implications in microbial production. These methods are essential for improving yield, purity, and energy consumption in the production of diols (Xiu & Zeng, 2008).

Synthesis and Applications in Chelation

The synthesis of phenolic propane-1, 2- and 1, 3-diols, including derivatives similar to 2-(4-Bromophenyl)propane-1,3-diol, is significant for creating immobilized chelatants for the borate anion. This indicates its potential use in areas like water treatment, where chelation plays a vital role (Tyman & Payne, 2006).

Antimicrobial Studies

Research on similar compounds, such as 1-(5-Bromo-2-hydroxyphenyl)-3-(4- Bromophenyl)-propane-1,3-dione, demonstrates the potential of bromophenyl propane diols in antimicrobial applications. Transition metal complexes of these compounds have shown moderate to excellent antimicrobial activity, suggesting a possible role in developing new antimicrobial agents (Sampal et al., 2018).

Coordination Compounds and Catalysis

The formation of coordination compounds with transition metals, as seen in studies involving similar diol compounds, highlights the potential for 2-(4-Bromophenyl)propane-1,3-diol in catalysis and material science. These compounds can form complex structures with various metals, indicating their versatility in chemical synthesis and industrial applications (Gulea et al., 2013).

properties

IUPAC Name

2-(4-bromophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOKQEIWOHSNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)propane-1,3-diol

CAS RN

149506-34-3
Record name 2-(4-bromophenyl)propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of diethyl 2-(4-bromophenyl)malonate (18.1 g, 57.5 mmol) in ether (285 ml) was added 0.98M-diisobutylaluminium hydride in hexane (259 ml, 254 mmol) at 0° C. under nitrogen atmosphere. The resulting mixture was stirred at 0° C. for 4 hours. Aqueous potassium sodium tartrate (0.57M, 500 ml) was added to the reaction mixture for quenching the aluminum reagent and the mixture was stirred for 14 hours. The organic layer was extracted with ethyl acetate and dried over sodium sulfate. After concentration, the residue was purified by silica gel column chromatography (eluant: hexane/ethyl acetate=40/60 to ethyl acetate only) to afford 2-(4-bromophenyl)propane-1,3-diol as white solid (4.97 g, 37%).
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
259 mL
Type
reactant
Reaction Step One
Name
Quantity
285 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sodium borohydride (433 mg, 11.5 mmol) was added slowly to a solution of 2.0 g (8.81 mmol) of 2-(4-bromophenyl)malonaldehyde in tetrahydrofuran (20 ml) under ice cooling, and the mixture was stirred for 1.5 hr. A saturated aqueous sodium hydrogencarbonate solution was added thereto. The mixture was extracted with ethyl acetate, and the extract was dried over anhydrous sodium sulfate. The solvent was removed by distillation, and the residue was then purified by column chromatography on silica gel (hexane:ethyl acetate=1:1 to 1:4) to give 1.35 g (yield 66%) of the title compound.
Quantity
433 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)propane-1,3-diol
Reactant of Route 2
2-(4-Bromophenyl)propane-1,3-diol
Reactant of Route 3
2-(4-Bromophenyl)propane-1,3-diol
Reactant of Route 4
2-(4-Bromophenyl)propane-1,3-diol
Reactant of Route 5
2-(4-Bromophenyl)propane-1,3-diol
Reactant of Route 6
2-(4-Bromophenyl)propane-1,3-diol

Citations

For This Compound
1
Citations
R Blue, Z Vobecka, PJ Skabara… - Sensors and Actuators B …, 2013 - Elsevier
Sensors capable of detecting explosives or their degradation products are important devices needed to safeguard citizens and infrastructure. We report on the sensor application of …
Number of citations: 41 www.sciencedirect.com

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